molecular formula C9H10ClNO2 B8637867 4-Chloropicolinic acid isopropyl ester

4-Chloropicolinic acid isopropyl ester

Cat. No.: B8637867
M. Wt: 199.63 g/mol
InChI Key: LJUOXGAAXHSWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloropicolinic acid isopropyl ester is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agricultural Applications

Herbicidal Properties
4-Chloropicolinic acid isopropyl ester is primarily utilized as a herbicide. Its mode of action involves disrupting plant growth processes, making it effective against a range of weeds. The compound targets specific biochemical pathways in plants, which can lead to growth inhibition or death.

Mechanism of Action
The herbicidal activity is attributed to its ability to mimic natural plant hormones, leading to uncontrolled growth and eventual plant death. This compound is particularly effective against broadleaf weeds and has been studied for its selective toxicity, which minimizes damage to crops.

Pharmaceutical Applications

Neurological Research
In pharmacological studies, this compound has been identified as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). This receptor is implicated in various neurological disorders, including anxiety and depression. By modulating receptor activity, this compound holds potential therapeutic implications for treating these conditions.

Case Studies

  • Study on Anxiety and Depression : Research has shown that the modulation of mGlu5 by this compound can influence glutamate signaling pathways critical in neurobiology. This modulation may help regulate neurotransmitter release, offering new avenues for treatment strategies in mood disorders.
  • In Vivo Efficacy : In animal models, administration of this compound resulted in significant behavioral changes associated with reduced anxiety levels, suggesting its potential as a therapeutic agent.

Understanding the toxicological profile of this compound is crucial for its safe application in agriculture and pharmaceuticals. Studies have indicated varying levels of toxicity depending on formulation and concentration.

  • Ecotoxicology : Research indicates that formulations containing this compound exhibit low toxicity to non-target organisms at recommended application rates. However, careful monitoring is necessary to prevent potential ecological impacts.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

propan-2-yl 4-chloropyridine-2-carboxylate

InChI

InChI=1S/C9H10ClNO2/c1-6(2)13-9(12)8-5-7(10)3-4-11-8/h3-6H,1-2H3

InChI Key

LJUOXGAAXHSWEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NC=CC(=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N,N-Dimethylformamide (0.3 mL) was added dropwise to a suspension of oxalyl chloride (6.6 mL, 76 mmol) and 4-chloropicolinic acid (10.0 g, 63.5 mmol) in dichloromethane (200 mL). The reaction mixture was stirred for 1 hour and additional oxalyl chloride (4 mL) and N,N-dimethylformamide (0.2 mL) was added. After a further 30 minutes, isopropanol (100 mL) was slowly added, followed by, after a further 15 minutes, solid sodium bicarbonate (12 g). The reaction mixture was diluted with 1:1 saturated sodium bicarbonate solution and water, the aqueous phase extracted with dichloromethane (3×100 mL), and solvent removed from the extract under reduced pressure. The residue was purified by flash chromatography (rf: 0.48 in 2:1 hexanes:ethyl acetate) to give 4-chloropicolinic acid isopropyl ester (11.0 g, 87% yield). 200.1 (M+1).
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12 g
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0.3 mL
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10 g
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200 mL
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4 mL
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0.2 mL
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100 mL
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Synthesis routes and methods II

Procedure details

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